molecular formula C17H9NO4 B2746318 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid CAS No. 109964-49-0

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid

Cat. No.: B2746318
CAS No.: 109964-49-0
M. Wt: 291.262
InChI Key: IWTDBHRFVHGMBT-UHFFFAOYSA-N
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Description

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid is a complex organic compound with a unique structure that includes both naphthalene and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indolizine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indolizine-2-carboxylic acid: Shares the indolizine core but lacks the naphthalene moiety.

    Naphtho[2,3-b]indolizine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid is unique due to its combined naphthalene and indolizine structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTDBHRFVHGMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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